2-{Spiro[4.5]decan-8-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Spiro[4.5]decan-8-yl}propanoic acid is an organic compound with the molecular formula C13H22O2. It features a unique spiro structure, which consists of two rings sharing a single atom. This compound is characterized by its carboxylic acid functional group and a spirocyclic decane moiety, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid typically involves the reaction of spirocyclic intermediates with propanoic acid derivatives. One common method includes the use of spiro[4.5]decan-8-one as a starting material, which undergoes a series of reactions including alkylation, reduction, and carboxylation to yield the desired product. The reaction conditions often involve the use of strong bases, reducing agents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{Spiro[4.5]decan-8-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-{Spiro[4.5]decan-8-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{Spiro[4.5]decan-8-yl}propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and selectivity for different targets .
Comparison with Similar Compounds
Similar Compounds
2-{Spiro[4.5]decan-8-yl}acetic acid: Similar in structure but with an acetic acid group instead of a propanoic acid group.
Spiro[4.5]decan-8-one: A precursor in the synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid.
Spiro[4.5]decan-8-ylamine: Contains an amine group instead of a carboxylic acid group.
Uniqueness
This compound stands out due to its specific combination of a spirocyclic structure and a propanoic acid group. This unique configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H22O2 |
---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-spiro[4.5]decan-8-ylpropanoic acid |
InChI |
InChI=1S/C13H22O2/c1-10(12(14)15)11-4-8-13(9-5-11)6-2-3-7-13/h10-11H,2-9H2,1H3,(H,14,15) |
InChI Key |
QZOGHQDZFXICSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2(CCCC2)CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.